6,7-Dimethoxy-1,4-benzodioxan synthesis from gallic acid
6,7-Dimethoxy-1,4-benzodioxan synthesis from gallic acid
An In-depth Technical Guide to the Synthesis of 6,7-Dimethoxy-1,4-benzodioxan from Gallic Acid
Introduction
The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in a myriad of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and ability to present substituents in a well-defined spatial orientation make it a cornerstone in medicinal chemistry for targeting a wide range of biological systems.[3] Derivatives have demonstrated activities as α-adrenergic blocking agents, antitumor agents, and neuroleptics, underscoring the versatility of this chemical framework.[3]
This technical guide provides a comprehensive, field-proven methodology for the synthesis of a specific derivative, 6,7-Dimethoxy-1,4-benzodioxan , utilizing gallic acid as a cost-effective and renewable starting material. Gallic acid (3,4,5-trihydroxybenzoic acid), readily available from the hydrolysis of tannins, presents an ideal starting point due to its inherent oxygenation pattern, which can be strategically manipulated to achieve the target substitution.
This document is structured to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations behind each transformation. It is intended for researchers, chemists, and professionals in drug development who require a robust and rational approach to synthesizing this important molecular scaffold.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 6,7-Dimethoxy-1,4-benzodioxan from gallic acid necessitates a multi-step approach focused on two key transformations: the strategic formation of a catechol intermediate and the subsequent construction of the dioxane ring.
A logical retrosynthetic pathway is outlined below:
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Final Decarboxylation: The target molecule can be accessed via decarboxylation of the corresponding 6,7-dimethoxy-1,4-benzodioxan-5-carboxylic acid.
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Dioxane Ring Formation: The 1,4-benzodioxan ring is classically formed via a Williamson ether synthesis between a catechol (a 1,2-dihydroxybenzene) and a 1,2-dihaloethane.[4][5] This requires the precursor methyl 3-methoxy-4,5-dihydroxybenzoate.
-
Selective Demethylation: The required catechol intermediate can be synthesized from a fully protected precursor, methyl 3,4,5-trimethoxybenzoate, through the regioselective demethylation of the methoxy groups at the C4 and C5 positions.
-
Exhaustive Methylation: Methyl 3,4,5-trimethoxybenzoate is readily prepared from gallic acid through exhaustive methylation and esterification.
This strategy prioritizes the use of robust, high-yielding reactions and places the most challenging step—selective demethylation—at a stage where the electronic properties of the substrate can be used to influence the outcome.
Caption: Proposed synthetic pathway from Gallic Acid to 6,7-Dimethoxy-1,4-benzodioxan.
Part 1: Exhaustive Methylation of Gallic Acid
Objective: To protect all three hydroxyl groups as methyl ethers and to esterify the carboxylic acid, yielding Methyl 3,4,5-trimethoxybenzoate. This single-step transformation simplifies the starting material and prevents unwanted side reactions in subsequent steps.
Causality: The use of a strong base (e.g., potassium carbonate) and an excess of a methylating agent (e.g., methyl chloride or dimethyl sulfate) in a polar aprotic solvent like DMF drives the reaction to completion.[6] This protocol is based on a one-pot method that combines O-methylation (a Williamson ether synthesis) and esterification.[6][7]
Experimental Protocol: Synthesis of Methyl 3,4,5-trimethoxybenzoate
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Setup: To a flame-dried, four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and a reflux condenser, add gallic acid and N,N-dimethylformamide (DMF).
-
Cooling: Stir the suspension and cool the flask to below 10°C using an ice-water bath.
-
Base Addition: Add anhydrous potassium carbonate to the cooled suspension.
-
Methylation: Introduce methyl chloride gas at a steady rate while maintaining the temperature below 10°C. Alternative: Dimethyl sulfate can be added dropwise, but it is highly toxic and requires extreme caution.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gradually heat to 110°C. Maintain this temperature for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the DMF.
-
Extraction: Add water to the residue and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
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Recrystallization: Recrystallize the white solid from methanol to obtain pure methyl 3,4,5-trimethoxybenzoate.[7]
| Reagent/Parameter | Quantity/Value | Purpose |
| Gallic Acid | 1.0 eq (e.g., 40 g) | Starting Material |
| N,N-Dimethylformamide (DMF) | ~20-40 mL per g of gallic acid | Solvent |
| Potassium Carbonate | 3.0 eq (e.g., 120 g) | Base (Acid Scavenger) |
| Methyl Chloride | >4.0 eq (e.g., 100 g) | Methylating Agent |
| Reaction Temperature | 110°C | Drives reaction |
| Reaction Time | 5-12 hours | For reaction completion |
| Expected Yield | ~85% | [8] |
Part 2: Selective Demethylation to a Catechol Intermediate
Objective: To regioselectively cleave the methyl ethers at the C4 and C5 positions of methyl 3,4,5-trimethoxybenzoate to form the critical catechol intermediate, methyl 3-methoxy-4,5-dihydroxybenzoate.
Causality: This is the most challenging step of the synthesis. While selective demethylation of the 4-position has been reported under basic conditions,[9] achieving a 4,5-dihydroxy product requires a different strategy. Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) are known to cleave aryl methyl ethers. Selectivity is often achieved at positions ortho to a carbonyl group due to chelation. Anhydrous AlCl₃ in an inert solvent is a classic reagent for this purpose, often targeting sterically accessible and electronically activated methoxy groups.[10] The protocol below is a plausible approach based on these established principles.
Experimental Protocol: Synthesis of Methyl 3-methoxy-4,5-dihydroxybenzoate
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Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride and dry dichloromethane (DCM).
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Cooling: Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve methyl 3,4,5-trimethoxybenzoate in dry DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, keeping the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl.
-
Extraction: Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired catechol.
| Reagent/Parameter | Quantity/Value | Purpose |
| Methyl 3,4,5-trimethoxybenzoate | 1.0 eq | Substrate |
| Anhydrous Aluminum Chloride | 2.2 - 2.5 eq | Lewis Acid / Demethylating Agent |
| Dichloromethane (DCM) | Anhydrous, sufficient volume | Solvent |
| Reaction Temperature | 0°C to Room Temp. | Controls reactivity |
| Reaction Time | 5-7 hours | For reaction completion |
| Expected Yield | Variable (Requires optimization) | - |
Part 3: Dioxane Ring Formation via Williamson Ether Synthesis
Objective: To construct the 1,4-benzodioxan ring by reacting the catechol intermediate with a 1,2-dihaloethane.
Causality: This reaction is a classic intramolecular double Williamson ether synthesis.[4] The base (potassium carbonate) deprotonates the two phenolic hydroxyls of the catechol to form a potent dianionic nucleophile. This nucleophile then attacks the 1,2-dihaloethane in a sequential SN2 process, displacing both halides to form the six-membered dioxane ring.[11] Acetone or DMF are suitable polar aprotic solvents that facilitate SN2 reactions.
Caption: Mechanism of the intramolecular Williamson ether synthesis for dioxane formation.
Experimental Protocol: Synthesis of Methyl 6,7-dimethoxy-1,4-benzodioxan-5-carboxylate
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Setup: In a round-bottom flask, combine the catechol intermediate (methyl 3-methoxy-4,5-dihydroxybenzoate), anhydrous potassium carbonate, and acetone.
-
Reagent Addition: Add 1,2-dibromoethane to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under vacuum and purify the resulting crude product by column chromatography or recrystallization to yield the benzodioxan ester.
| Reagent/Parameter | Quantity/Value | Purpose |
| Catechol Intermediate | 1.0 eq | Substrate |
| 1,2-Dibromoethane | 1.1 - 1.5 eq | Alkylating Agent |
| Anhydrous Potassium Carbonate | 2.5 - 3.0 eq | Base |
| Acetone or DMF | Sufficient volume | Solvent |
| Reaction Temperature | Reflux (~56°C for acetone) | Drives reaction |
| Reaction Time | 12-24 hours | For reaction completion |
| Expected Yield | ~70-85% | - |
Part 4: Saponification and Decarboxylation
Objective: To remove the methyl ester protecting group and then the carboxylic acid functionality to yield the final target molecule.
Causality: The synthesis is completed in two final steps. First, the methyl ester is hydrolyzed to a carboxylate salt under basic conditions (saponification).[1] Second, the resulting aromatic carboxylic acid is removed via decarboxylation. While decarboxylation often requires harsh conditions, heating the sodium salt with soda lime is a classic and effective method for cleaving the C-C bond and releasing CO₂.[12]
Experimental Protocol: Saponification and Decarboxylation
Step 4a: Saponification
-
Hydrolysis: Dissolve the benzodioxan ester in a mixture of methanol and aqueous sodium hydroxide (2N).
-
Reaction: Heat the solution to reflux for 4-8 hours until TLC analysis indicates complete consumption of the starting material.[1]
-
Isolation: Cool the mixture and remove the methanol under reduced pressure. Acidify the remaining aqueous solution with concentrated HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to obtain the carboxylic acid.
Step 4b: Decarboxylation
-
Setup: Thoroughly mix the dried 6,7-dimethoxy-1,4-benzodioxan-5-carboxylic acid with soda lime in a flask suitable for heating.
-
Reaction: Heat the solid mixture strongly using a Bunsen burner or a high-temperature heating mantle. The product will distill or sublime. Collect the distillate/sublimate.
-
Purification: The collected product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield pure 6,7-Dimethoxy-1,4-benzodioxan.
| Reagent/Parameter | Quantity/Value | Purpose |
| Saponification | ||
| Benzodioxan Ester | 1.0 eq | Substrate |
| Sodium Hydroxide (2N) | Excess | Base for Hydrolysis |
| Methanol/Water | Sufficient volume | Solvent |
| Decarboxylation | ||
| Benzodioxan Acid | 1.0 eq | Substrate |
| Soda Lime | 3-4 eq by weight | Decarboxylation Agent |
| Reaction Temperature | Strong heating (>200°C) | Drives reaction |
| Expected Yield | Moderate to Good | - |
Characterization and Analysis
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the number and environment of protons and carbons. The formation of the dioxane ring will be evident by the appearance of a characteristic signal for the -OCH₂CH₂O- protons around 4.3 ppm.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The disappearance of the broad -OH stretch from gallic acid and the appearance of C-O-C ether stretches will be indicative of successful reactions. The final step will show the loss of the C=O stretch from the carboxylic acid.
-
Melting Point: To assess the purity of the final crystalline product.
Conclusion
This guide outlines a robust and logical five-step synthetic sequence for the preparation of 6,7-Dimethoxy-1,4-benzodioxan from the readily available starting material, gallic acid. The strategy hinges on an initial exhaustive methylation, followed by a challenging but feasible selective demethylation to generate a key catechol intermediate. The synthesis is completed by a reliable Williamson ether synthesis to form the heterocyclic core, followed by standard saponification and decarboxylation. Each step is grounded in well-established chemical principles, providing a solid framework for researchers to produce this valuable scaffold for applications in medicinal chemistry and drug discovery. While the selective demethylation step may require empirical optimization, the overall pathway represents a viable and scalable route to the target compound.
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